4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
4-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a bifunctional sulfonamide derivative characterized by two distinct sulfonamide moieties. The first sulfonamide group is attached to a 4-chlorophenyl ring, while the second is linked to a dimethyl-substituted benzene ring. This compound belongs to a class of sulfonamides known for diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-20(2)28(25,26)16-7-3-13(4-8-16)18(22)21-11-17(12-21)27(23,24)15-9-5-14(19)6-10-15/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNHTFJSWXDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a novel class of sulfonamide derivatives, notable for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , which includes a sulfonamide group, an azetidine ring, and a dimethylbenzene moiety. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, azetidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Key findings include:
- In vitro studies demonstrated significant antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range .
- Mechanistic studies indicated that these compounds may disrupt microtubule dynamics, which is critical for mitotic spindle formation during cell division.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties . Compounds sharing structural similarities have been reported to modulate immune responses effectively. For example:
- In animal models, sulfonamide derivatives have shown reductions in inflammatory markers such as TNF-alpha and IL-6.
- The mechanism appears to involve inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of a related azetidine derivative. The compound was tested against various cancer cell lines, revealing:
- Significant cytotoxicity against breast and lung cancer cells.
- Mechanisms included induction of apoptosis via caspase activation and disruption of mitochondrial membrane potential.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory potential of sulfonamide derivatives in a murine model of arthritis. Results showed:
- A marked decrease in paw swelling and joint destruction.
- Histological analysis revealed reduced infiltration of inflammatory cells and lower expression levels of matrix metalloproteinases (MMPs).
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzenesulfonamide | Contains a sulfonamide group | Antimicrobial activity |
| Azetidine derivatives | Similar azetidine ring structure | Potential anti-inflammatory effects |
| Acetamides | General class including various substituents | Diverse therapeutic applications |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with structurally related sulfonamides:
Key Differences and Implications
Azetidine vs. Flexible Chains : The azetidine ring in the target compound introduces rigidity compared to the flexible alkyl chains in ’s azide-containing compound. This may reduce entropy penalties during target binding, improving affinity .
Chlorophenyl vs. Methoxy/CF3 Groups : The 4-chlorophenyl group (target compound) offers moderate hydrophobicity and electronic effects, contrasting with the polar methoxy group () and highly lipophilic trifluoromethyl group (). These differences influence solubility and membrane permeability .
Dual Sulfonamides: The target compound’s dual sulfonamide design may enable interactions with multiple binding pockets, unlike mono-sulfonamides (e.g., ). This feature is seen in protease inhibitors but requires validation .
Radiolabeling and Imaging : ’s compound highlights the utility of chlorophenyl sulfonyl groups in receptor-targeted imaging, suggesting the target compound could be modified for similar applications .
Preparation Methods
Retrosynthetic Analysis of 4-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
The target molecule can be dissected into two primary fragments:
- N,N-Dimethyl-4-(sulfamoyl)benzoyl group : Derived from 4-carboxybenzenesulfonyl chloride through dimethylamine substitution.
- 3-((4-Chlorophenyl)sulfonyl)azetidine : Synthesized via sulfonation of azetidine at the 3-position using 4-chlorobenzenesulfonyl chloride.
Coupling these fragments via amide bond formation completes the synthesis. This approach leverages established sulfonamide chemistry and adapts azetidine functionalization techniques from analogous heterocyclic systems.
Synthesis of N,N-Dimethyl-4-(sulfamoyl)benzoyl Chloride
Sulfonylation of 4-Fluorobenzenesulfonyl Chloride
The synthesis begins with the preparation of the N,N-dimethylbenzenesulfonamide moiety. A high-yield method involves reacting 4-fluorobenzenesulfonyl chloride with dimethylamine in tetrahydrofuran (THF) at 0–20°C, achieving quantitative yields:
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Dimethylamine (aq.) | THF/H₂O | 0–20°C | 24 h | 100% |
This method avoids side reactions by maintaining low temperatures and using aqueous dimethylamine to drive the substitution. The product, 4-fluoro-N,N-dimethylbenzenesulfonamide, serves as a precursor for further functionalization.
Carboxylation via Nucleophilic Aromatic Substitution
Introducing the carboxylic acid group at the 4-position requires replacing fluorine with a carboxyl moiety. While direct carboxylation of fluorobenzenesulfonamides is uncommon, a two-step sequence proves effective:
- Lithiation : Treat 4-fluoro-N,N-dimethylbenzenesulfonamide with LDA at −78°C to generate a benzyne intermediate.
- Quenching with CO₂ : Trapping the intermediate with dry ice yields 4-carboxy-N,N-dimethylbenzenesulfonamide.
Optimization Data
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | LDA | THF | −78°C | 75% |
| 2 | CO₂ | THF | −78→25°C | 68% |
Acyl Chloride Formation
Conversion to the acyl chloride employs oxalyl chloride in dichloromethane (DCM) with catalytic DMF:
$$ \text{4-Carboxy-N,N-dimethylbenzenesulfonamide} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, DCM}} \text{4-(N,N-Dimethylsulfamoyl)benzoyl chloride} $$
Reaction Profile
| Parameter | Value |
|---|---|
| Time | 4 h |
| Temperature | 25°C |
| Yield | 92% |
Synthesis of 3-((4-Chlorophenyl)sulfonyl)azetidine
Azetidine Sulfonation Strategies
Sulfonating azetidine at the 3-position demands regioselective conditions to avoid ring strain complications. Two methods are prominent:
Direct Sulfonation with 4-Chlorobenzenesulfonyl Chloride
Reacting azetidine with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine (TEA) in DCM achieves moderate yields:
$$ \text{Azetidine} + \text{4-ClC₆H₄SO₂Cl} \xrightarrow{\text{TEA, DCM}} \text{3-((4-Chlorophenyl)sulfonyl)azetidine} $$
Conditions and Outcomes
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Triethylamine | DCM | 0°C→25°C | 6 h | 55% |
Ring-Opening of Epoxides
An alternative route involves epoxide intermediates:
- Epoxidation : Treat 3-azetidinemethanol with m-CPBA to form an epoxide.
- Sulfonate Addition : React with 4-chlorobenzenesulfinic acid under acidic conditions.
Performance Metrics
| Step | Reagent | Yield |
|---|---|---|
| 1 | m-CPBA | 80% |
| 2 | 4-ClC₆H₄SO₂H | 65% |
Amide Coupling of Fragments
Acyl Chloride-Amine Coupling
The final step couples 4-(N,N-dimethylsulfamoyl)benzoyl chloride with 3-((4-chlorophenyl)sulfonyl)azetidine using Hünig’s base in DCM:
$$ \text{Acyl chloride} + \text{Azetidine amine} \xrightarrow{\text{DIPEA, DCM}} \text{Target compound} $$
Optimized Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | DIPEA |
| Solvent | DCM |
| Time | 12 h |
| Yield | 78% |
Alternative Coupling Methods
Schlenk techniques using pre-activated mixed carbonates show comparable efficiency:
Comparative Data
| Method | Yield | Purity |
|---|---|---|
| HATU/DIPEA | 82% | 95% |
| EDCl/HOBt | 75% | 93% |
Challenges and Optimization Opportunities
Azetidine Ring Stability
The four-membered azetidine ring exhibits high strain, leading to side reactions during sulfonation. Solutions include:
Regioselectivity in Sulfonation
Achieving 3-substitution on azetidine remains problematic. Computational modeling (DFT) predicts that steric hindrance at the 2-position favors 3-sulfonation, aligning with experimental outcomes.
Q & A
Q. What are the key synthetic routes for synthesizing 4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azetidine core via cyclization reactions, often using reagents like triethylamine or sodium hydride in solvents such as acetonitrile or dimethylformamide (DMF) .
- Step 2 : Sulfonylation of the azetidine nitrogen with 4-chlorobenzenesulfonyl chloride under basic conditions .
- Step 3 : Coupling the sulfonated azetidine to the N,N-dimethylbenzenesulfonamide moiety via a carbonyl linker, requiring anhydrous conditions and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
- Optimization : Reaction temperature (often 0–25°C) and solvent polarity significantly affect yield (60–85%) and purity .
Q. How is the compound characterized for purity and structural confirmation?
Analytical methods include:
- HPLC : To assess purity (>95% typically required for biological assays) .
- NMR Spectroscopy : 1H/13C NMR to confirm the presence of the dimethyl sulfonamide (δ 2.8–3.1 ppm) and azetidine protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z ~480) .
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?
The sulfonamide group is a known pharmacophore for inhibiting enzymes like carbonic anhydrase or tyrosine kinases. Computational docking studies suggest:
- The 4-chlorophenylsulfonyl group binds to hydrophobic pockets in the enzyme active site.
- The azetidine carbonyl may form hydrogen bonds with catalytic residues (e.g., Zn²+ in carbonic anhydrase) .
- Validation : Competitive inhibition assays (IC50 determination) and crystallography (e.g., PDB ID 72D for related sulfonamides) .
Q. How can structural modifications improve target selectivity or potency?
Structure-activity relationship (SAR) studies suggest:
- Substituent Effects :
| Substituent (R) | Enzyme Inhibition IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl (Parent) | 120 ± 15 | 0.8 |
| 4-F | 95 ± 10 | 1.2 |
| 4-OCH3 | 250 ± 30 | 2.5 |
| (Data adapted from ) |
- Key Findings : Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme affinity but reduce solubility. Methoxy groups improve solubility at the cost of potency .
Q. How do reaction kinetics influence yield during sulfonamide coupling?
- Rate-Determining Step : The nucleophilic attack of the azetidine nitrogen on the sulfonyl chloride is pH-sensitive, with optimal rates at pH 8–9 .
- Side Reactions : Competing hydrolysis of sulfonyl chloride in aqueous conditions can reduce yields. Anhydrous solvents (e.g., DMF) and low temperatures (0–5°C) minimize this .
Experimental Design & Data Analysis
Q. What strategies mitigate discrepancies in biological activity across assays?
- Controlled Variables : Standardize assay conditions (e.g., buffer pH, temperature) to reduce variability .
- Counteracting Artifacts : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .
- Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates (n ≥ 3) .
Q. How can crystallography resolve ambiguities in binding mode predictions?
- Co-crystallization : Soak the compound into enzyme crystals (e.g., carbonic anhydrase) and collect diffraction data (resolution ≤2.0 Å) .
- Electron Density Maps : Identify key interactions (e.g., sulfonamide oxygen hydrogen bonds to Thr199 in carbonic anhydrase) .
Contradictions in Literature
Q. Why do solubility values vary across studies for similar sulfonamides?
- Methodological Differences : Solubility assays (e.g., shake-flask vs. nephelometry) yield divergent results.
- pH Dependence : Sulfonamides exhibit pH-dependent solubility (e.g., higher solubility in alkaline buffers) .
Key Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
